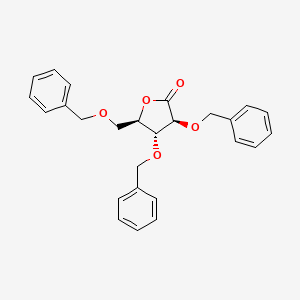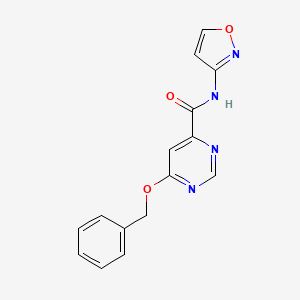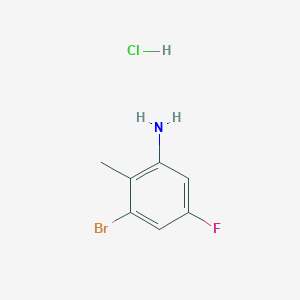![molecular formula C17H16BrN3O3S2 B2529063 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946294-16-2](/img/structure/B2529063.png)
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H16BrN3O3S2 and its molecular weight is 454.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1,3,4-Oxadiazole derivatives have been identified for their therapeutic potential across a variety of ailments. These compounds are reported to exhibit a diverse array of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019). The peculiar structure of the 1,3,4-oxadiazole ring, featuring pyridine type of nitrogen atom, allows effective binding with different enzymes and receptors through numerous weak interactions, making it a versatile scaffold in drug development.
Antimicrobial Activity
The antimicrobial activity of 1,3,4-oxadiazole derivatives has been highlighted, showing promise against a range of microbial infections. These derivatives have shown significant antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, exceeding the activity of known antibiotics and antimicrobial agents in some cases. Their potential as new drugs in combating antimicrobial resistance is very promising (Glomb & Świątek, 2021).
Antitubercular and Anticancer Properties
Several 1,3,4-oxadiazole derivatives have been investigated for their antitubercular and anticancer properties. Research has shown that modifying certain structures related to isoniazid, a well-known antitubercular drug, with 1,3,4-oxadiazole derivatives can lead to compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. Additionally, these compounds have demonstrated promising anticancer activities, highlighting their potential in drug discovery efforts for these diseases (Asif, 2014).
Pharmaceutical Applications
The broad spectrum of pharmacological activities of oxadiazole derivatives, including 1,3,4-oxadiazoles, has been extensively documented. These compounds have been explored for their applications in treating chronic diseases, showcasing their anti-bacterial, anti-cancer, anti-inflammatory, enzyme inhibition, receptor modulation, and neuroprotective properties. The development of clinical drugs such as doxazosin, nesapidil, and pleconaril, among others, confirms the significant role of oxadiazole-containing structures in pharmaceutical development (Hassan et al., 2022).
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole core have been found to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Related compounds have been shown to affect pathways related to oxidative stress .
Result of Action
Related compounds have been shown to have neurotoxic potentials .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c18-14-5-3-12(4-6-14)16-19-17(24-20-16)13-7-9-21(10-8-13)26(22,23)15-2-1-11-25-15/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFUFFKGKPVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)
![3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2528983.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2528988.png)
![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)
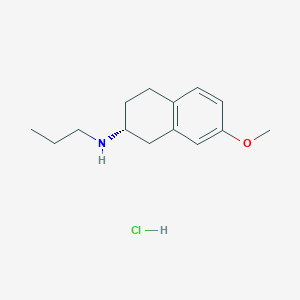
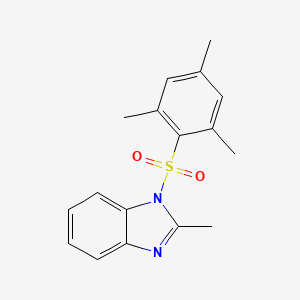
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)
